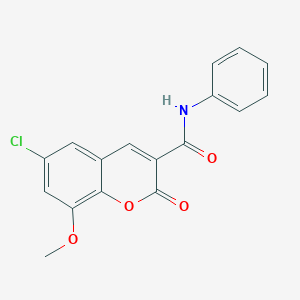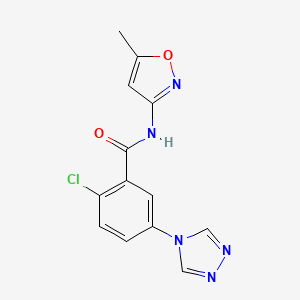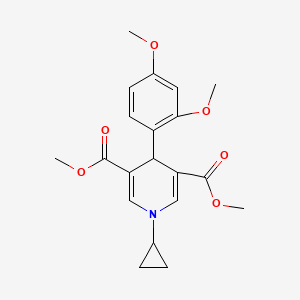
6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Descripción general
Descripción
6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as C16, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. C16 belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For instance, 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. The compound has also been reported to inhibit the replication of several viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to modulate several biochemical and physiological processes in the body. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders. 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, the compound has been reported to enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which play a crucial role in protecting cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the main limitation of 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is its low bioavailability, which may limit its therapeutic potential. Therefore, researchers have focused on developing novel formulations and delivery systems to improve the bioavailability of 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide.
Direcciones Futuras
There are several future directions for the research on 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide. One of the main areas of focus is the development of novel formulations and delivery systems to improve the bioavailability of the compound. Additionally, researchers are investigating the potential of 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. The compound's neuroprotective effects and its ability to improve cognitive function are also areas of active research. Finally, researchers are exploring the structure-activity relationship of 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide to identify more potent and selective analogs with improved therapeutic potential.
Aplicaciones Científicas De Investigación
6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. Several studies have reported the potential of 6-chloro-8-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide in the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. The compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function.
Propiedades
IUPAC Name |
6-chloro-8-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-22-14-9-11(18)7-10-8-13(17(21)23-15(10)14)16(20)19-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAKBLQOGWJNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Cl)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-phenylethyl)-5-[2-(2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4791874.png)

![2-{[(3-{[(2-fluorophenyl)amino]carbonyl}-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4791891.png)
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4791908.png)
![N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4791911.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B4791916.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4791924.png)
![2,2,2-trichloro-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4791930.png)


![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B4791945.png)
![2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)pyridine](/img/structure/B4791951.png)
![4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4791967.png)
